

# Application Note: Enzymatic Quantification of 3-Phosphoglycerate in Cell Lysates

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## Compound of Interest

Compound Name: *D-(-)-3-Phosphoglyceric acid disodium*

Cat. No.: *B15611121*

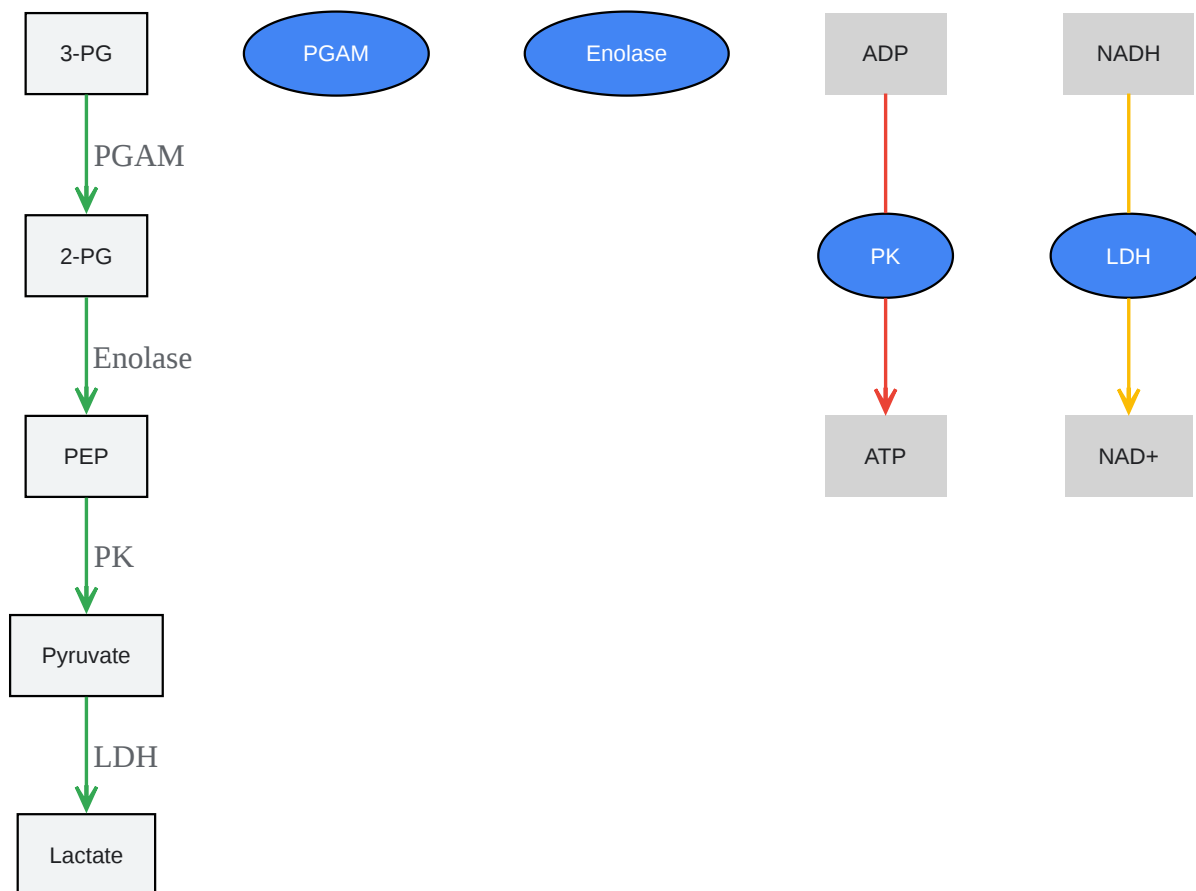
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## Introduction

3-Phosphoglycerate (3-PG) is a pivotal intermediate metabolite in central carbon metabolism, primarily involved in glycolysis and the Calvin cycle. The cellular concentration of 3-PG offers a snapshot of the metabolic state and can be a critical indicator in various research fields, including oncology, metabolic disorders, and cellular physiology. This application note provides a detailed protocol for the quantification of 3-PG in cell lysates using a robust enzymatic assay. The method is based on a coupled enzyme reaction that results in the oxidation of NADH, which is quantifiable by measuring the decrease in absorbance at 340 nm.<sup>[1]</sup> This approach offers a sensitive and reliable means to determine 3-PG concentrations in experimental cell cultures.

## Assay Principle

The quantification of 3-phosphoglycerate is achieved through a series of coupled enzymatic reactions. First, phosphoglycerate mutase (PGAM) catalyzes the conversion of 3-PG to 2-phosphoglycerate (2-PG).<sup>[1][2]</sup> Subsequently, enolase converts 2-PG to phosphoenolpyruvate (PEP). Pyruvate kinase (PK) then utilizes PEP and ADP to produce pyruvate and ATP. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate while simultaneously oxidizing NADH to NAD<sup>+</sup>. The decrease in NADH is directly proportional to the initial amount of 3-PG in the sample and is measured by the change in absorbance at 340 nm.<sup>[1]</sup>



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**Figure 1:** Enzymatic reaction cascade for 3-PG quantification.

## Experimental Protocols

### I. Cell Lysate Preparation

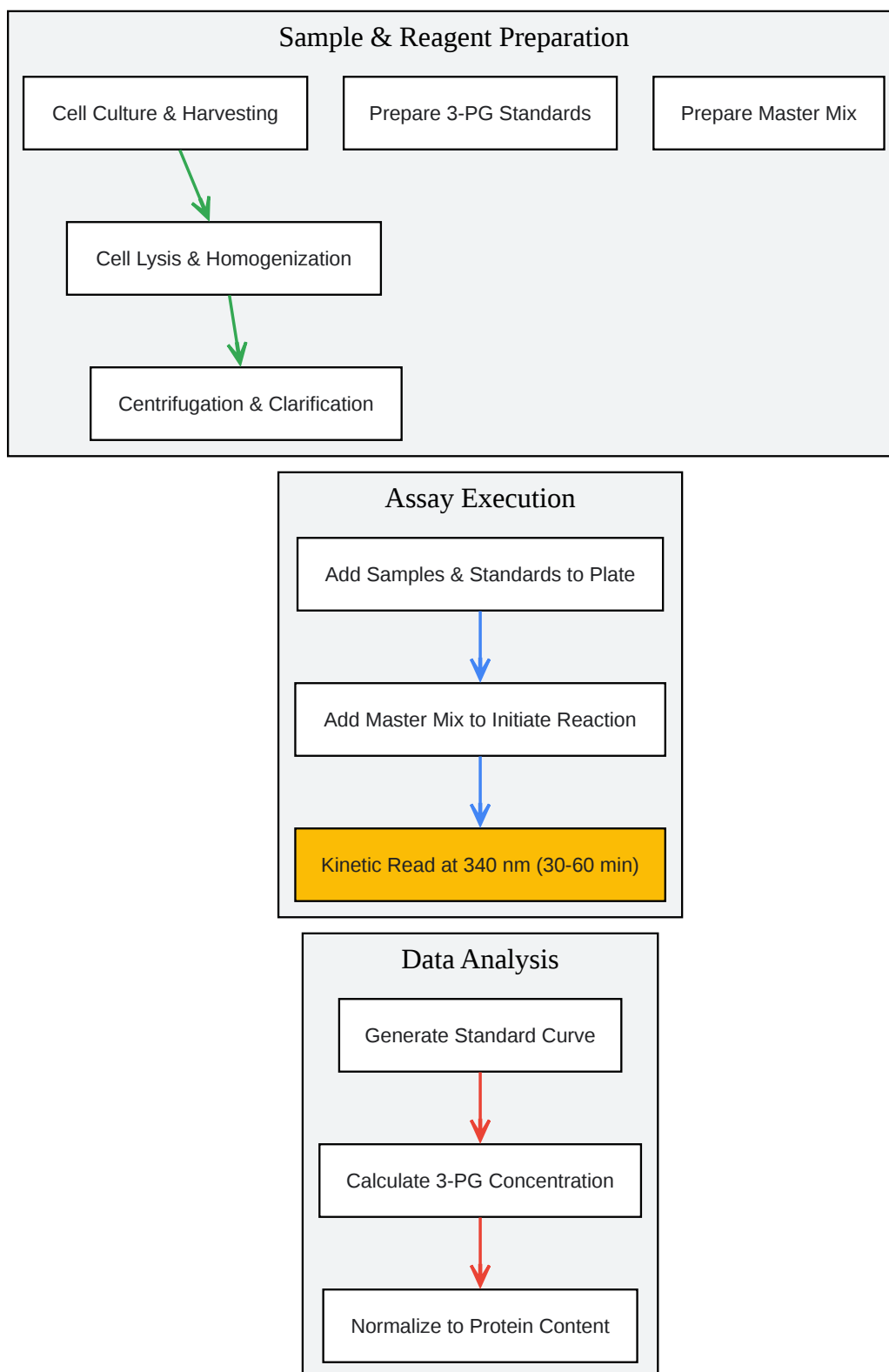
- **Cell Culture and Harvesting:** Culture cells to the desired density (e.g., 80-90% confluency). For suspension cells, collect by centrifugation. For adherent cells, wash with ice-cold PBS and scrape. It is recommended to start with  $1-5 \times 10^6$  cells.
- **Lysis:** Resuspend the cell pellet in 100-500  $\mu$ L of ice-cold lysis buffer (e.g., a buffer compatible with enzymatic assays, or use a commercial lysis buffer).

- Homogenization: Homogenize the cells on ice using a sonicator or by passing through a fine-gauge needle.
- Centrifugation: Clarify the lysate by centrifuging at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
- Deproteinization (Optional but Recommended): For some sample types, deproteinization using a 10 kDa molecular weight cutoff spin filter can improve assay accuracy.
- Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization of results. Store lysates at -80°C if not used immediately.

## II. Enzymatic Assay Protocol

- Reagent Preparation:
  - Assay Buffer: Prepare a suitable buffer such as Tris-HCl or triethanolamine buffer at a physiological pH (e.g., 80 mM triethanolamine, pH 7.0).
  - NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer.
  - ATP Stock Solution: Prepare a 100 mM stock solution of ATP in the assay buffer.
  - Enzyme Mix: Prepare a mix containing phosphoglycerate mutase, enolase, pyruvate kinase, and lactate dehydrogenase in the assay buffer. The final concentrations in the reaction mix should be optimized, but a starting point is 1-5 units/mL for each enzyme.
  - 3-PG Standard Solution: Prepare a 1 mM stock solution of 3-phosphoglycerate in deionized water. Create a standard curve by serially diluting the stock solution to concentrations ranging from 0 to 100 µM.
- Assay Procedure:
  - Set up a 96-well microplate.
  - Add 10-50 µL of cell lysate or 3-PG standard to each well.
  - Add assay buffer to bring the total volume to 100 µL.

- Prepare a master mix containing the assay buffer, NADH, ATP, and the enzyme mix.
- Add 100  $\mu$ L of the master mix to each well to initiate the reaction.
- Immediately measure the absorbance at 340 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at 37°C.



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**Figure 2:** Experimental workflow for 3-PG quantification.

## Data Presentation

The rate of NADH consumption (decrease in A340) is calculated from the linear portion of the kinetic curve. A standard curve is generated by plotting the rate of change in absorbance against the known concentrations of the 3-PG standards. The concentration of 3-PG in the cell lysates is then determined by interpolating their rates of absorbance change from the standard curve.

**Table 1: Example 3-PG Standard Curve Data**

3-PG Concentration (μM)	ΔA340/min (Rate)
0	0.002
10	0.015
25	0.038
50	0.075
75	0.112
100	0.150

**Table 2: Quantification of 3-PG in Cell Lysates**

Sample ID	ΔA340/min (Rate)	3-PG Concentration (μM)	Protein Conc. (mg/mL)	3-PG (nmol/mg protein)
Control 1	0.045	30.2	2.1	14.38
Control 2	0.048	32.5	2.2	14.77
Treated 1	0.082	55.1	1.9	29.00
Treated 2	0.085	57.2	2.0	28.60

## Conclusion

This application note provides a comprehensive protocol for the enzymatic quantification of 3-phosphoglycerate in cell lysates. The assay is sensitive, reproducible, and can be adapted for a

high-throughput format. Accurate measurement of 3-PG can provide valuable insights into the metabolic status of cells under various experimental conditions, making it a valuable tool for researchers in numerous biological disciplines.

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## References

- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Application Note: Enzymatic Quantification of 3-Phosphoglycerate in Cell Lysates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611121#enzymatic-assay-for-3-phosphoglycerate-quantification-in-cell-lysates]

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